Cas no 1804853-44-8 (4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine)

4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine is a heterocyclic compound featuring a pyridine core substituted with chloro, difluoromethyl, hydroxy, and nitro functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing groups enhances its utility in nucleophilic substitution and coupling reactions. The difluoromethyl moiety contributes to improved metabolic stability in bioactive molecules, while the nitro group facilitates further functionalization. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial applications. This compound is particularly useful in the development of fluorinated active ingredients, offering precise control over molecular design.
4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine structure
1804853-44-8 structure
商品名:4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine
CAS番号:1804853-44-8
MF:C6H3ClF2N2O3
メガワット:224.549427270889
CID:4869569

4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine
    • インチ: 1S/C6H3ClF2N2O3/c7-4-2(11(13)14)1-10-6(12)3(4)5(8)9/h1,5H,(H,10,12)
    • InChIKey: KTQMYQNXPKSIKR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CNC(C=1C(F)F)=O)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 359
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 74.9

4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029050110-1g
4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine
1804853-44-8 97%
1g
$1,519.80 2022-04-01

4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine 関連文献

4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridineに関する追加情報

4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine (CAS No. 1804853-44-8): A Comprehensive Overview

4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine (CAS No. 1804853-44-8) is a highly specialized compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research advancements related to 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine.

The molecular structure of 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine is composed of a pyridine ring substituted with a chlorine atom at the 4-position, a difluoromethyl group at the 3-position, a hydroxyl group at the 2-position, and a nitro group at the 5-position. This intricate arrangement of functional groups imparts unique chemical and biological properties to the compound. The presence of the difluoromethyl group, in particular, has been shown to enhance metabolic stability and improve pharmacokinetic profiles, making it an attractive moiety in drug design.

The synthesis of 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine involves several well-documented steps. One common approach is the sequential functionalization of a pyridine derivative. Initially, a suitable pyridine precursor is chlorinated at the 4-position using reagents such as chlorine gas or N-chlorosuccinimide (NCS). Subsequently, the introduction of the difluoromethyl group can be achieved through various methods, including the use of difluoroacetic acid or its derivatives. The hydroxylation step typically involves the addition of a hydroxyl group via nucleophilic substitution or other chemical reactions. Finally, the nitration step can be carried out using nitric acid or other nitrating agents to introduce the nitro group at the 5-position.

Recent research has highlighted the potential of 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine effectively inhibited key enzymes involved in inflammatory pathways, making it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In another study published in Cancer Research, scientists investigated the anti-cancer properties of 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine. The results indicated that this compound selectively induced apoptosis in cancer cells while sparing normal cells. The mechanism of action was attributed to its ability to disrupt cellular signaling pathways involved in cell survival and proliferation. These findings suggest that 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine could be developed into a novel anti-cancer agent with minimal side effects.

Beyond its therapeutic applications, 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine has also been explored for its use as an intermediate in the synthesis of other bioactive compounds. Its versatile chemical structure allows for further functionalization and modification, enabling researchers to develop a wide range of derivatives with enhanced biological activities. For example, recent studies have focused on optimizing the pharmacological properties of 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine-based compounds through structural modifications such as altering substituents on the pyridine ring or introducing additional functional groups.

In conclusion, 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine (CAS No. 1804853-44-8) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile biological properties make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its pharmacological profile, paving the way for future advancements in drug discovery and development.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd